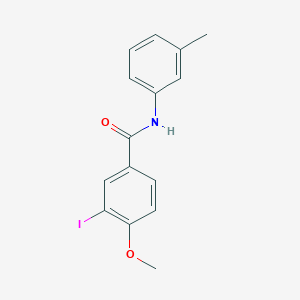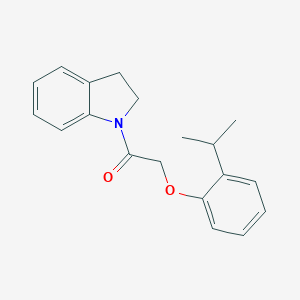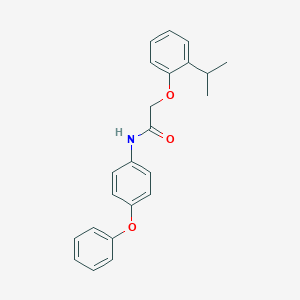![molecular formula C19H18N2O3S2 B320198 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B320198.png)
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide is a complex organic compound with the molecular formula C19H18N2O3S2 This compound is known for its unique structure, which includes a thiophene ring, a sulfonyl group, and an ethylanilino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Ethylanilino Intermediate: The initial step involves the reaction of aniline with ethyl bromide in the presence of a base such as sodium hydroxide to form N-ethylaniline.
Sulfonylation: N-ethylaniline is then reacted with sulfonyl chloride to introduce the sulfonyl group, forming N-ethylanilino sulfonyl chloride.
Coupling with Thiophene-2-carboxylic Acid: The final step involves the coupling of N-ethylanilino sulfonyl chloride with thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; typically carried out in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted sulfonyl derivatives.
科学的研究の応用
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific receptors or enzymes, modulating their function.
類似化合物との比較
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide can be compared with other sulfonyl-containing compounds:
N-{4-[(methylsulfonyl)phenyl]-2-thiophenecarboxamide: Similar structure but with a methyl group instead of an ethyl group.
N-{4-[(phenylsulfonyl)phenyl]-2-thiophenecarboxamide: Similar structure but with a phenyl group instead of an ethyl group.
N-{4-[(butylsulfonyl)phenyl]-2-thiophenecarboxamide: Similar structure but with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C19H18N2O3S2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3S2/c1-2-21(16-7-4-3-5-8-16)26(23,24)17-12-10-15(11-13-17)20-19(22)18-9-6-14-25-18/h3-14H,2H2,1H3,(H,20,22) |
InChIキー |
QUOMDORGXLAXBQ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
正規SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-sec-butylphenoxy)-N-(4-{[(2-sec-butylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320118.png)
![3-(4-fluorophenyl)-N-(4-{[3-(4-fluorophenyl)acryloyl]amino}-1,2,5-oxadiazol-3-yl)acrylamide](/img/structure/B320119.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,5-dimethylphenoxy)acetamide]](/img/structure/B320121.png)
![2-(3-methylphenoxy)-N-(4-{[(3-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320126.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide](/img/structure/B320130.png)

![2-{[(2-Isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B320132.png)



![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B320141.png)
![N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B320142.png)
